molecular formula C12H7Cl2NO3 B8627619 1,2-Dichloro-4-(2-nitrophenoxy)benzene

1,2-Dichloro-4-(2-nitrophenoxy)benzene

Cat. No.: B8627619
M. Wt: 284.09 g/mol
InChI Key: NJQQKGNHFXILEG-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(2-nitrophenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and a dichlorophenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2-nitrophenoxy)benzene typically involves the nitration of 2-(3,4-dichlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2-nitrophenoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 2-(3,4-Dichlorophenoxy)-1-aminobenzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(2-nitrophenoxy)benzene varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-(2-nitrophenoxy)benzene is unique due to its specific combination of a nitro group and dichlorophenoxy group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H7Cl2NO3

Molecular Weight

284.09 g/mol

IUPAC Name

1,2-dichloro-4-(2-nitrophenoxy)benzene

InChI

InChI=1S/C12H7Cl2NO3/c13-9-6-5-8(7-10(9)14)18-12-4-2-1-3-11(12)15(16)17/h1-7H

InChI Key

NJQQKGNHFXILEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3,4-Dichlorophenoxy)-1-nitrobenzene (1.15 g, 81%) was prepared from 3,4-dichlorophenol (0.9 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(3,4-dichlorophenoxy)aniline (0.69 g, 68%) following general procedure B. N-[2-(3,4-Dichlorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (129 mg, 68%) was prepared from 2-(3,4-dichlorophenoxy)aniline (127 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three

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